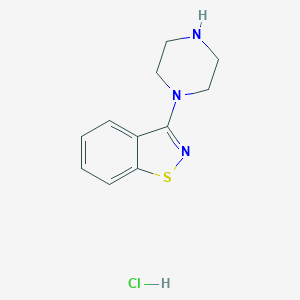

3-Piperazinobenzisothiazole hydrochloride

Description

Propriétés

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLJTKEUIJSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236557 | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144010-02-6, 87691-88-1 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144010-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSY1987N5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Piperazinobenzisothiazole hydrochloride (CAS No: 87691-88-1), a key heterocyclic organic compound. Primarily recognized as a critical intermediate in the synthesis of atypical antipsychotic medications, its well-defined chemical properties and synthetic pathways are of significant interest in pharmaceutical research and development. This guide details its chemical characteristics, a standard experimental protocol for its synthesis, and its role in the development of neuroleptic agents.

Core Chemical and Physical Properties

This compound typically presents as an off-white to yellow powder.[1] Its stability and structure make it a reliable building block in complex pharmaceutical manufacturing.[1]

Below is a summary of its key quantitative properties:

| Property | Value | Reference |

| CAS Number | 87691-88-1 | [2] |

| Molecular Formula | C₁₁H₁₄ClN₃S | [2][3] |

| Molecular Weight | 255.77 g/mol | [2][3][4] |

| Exact Mass | 255.0596963 Da | [3] |

| Appearance | Off-white solid | [2][5] |

| Purity | ≥98-99% | [1][6] |

| Storage Temperature | Room Temperature, Inert Atmosphere or 2-8°C | [6][7] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis Protocol: From Piperazine and 3-Chloro-1,2-benzisothiazole

The following is a general and widely cited procedure for the synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride. The process involves a nucleophilic substitution reaction between anhydrous piperazine and 3-chloro-1,2-benzisothiazole.

Experimental Methodology

1. Reaction Setup:

-

A dry, 300 mL round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.[2][5]

-

The flask is charged with anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).[2][5]

-

The system is purged with nitrogen and heated to 100°C in an oil bath.[2][5]

2. Reagent Addition:

-

A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) dissolved in tert-butanol (10 mL) is prepared and added to the dropping funnel.[2][5]

-

This solution is added dropwise to the reaction flask over 20 minutes. The addition rate is controlled to maintain the reaction temperature between 112-118°C due to the exothermic nature of the reaction.[2][5]

3. Reflux and Monitoring:

-

Following the addition, the resulting yellow solution is heated to reflux (approximately 121°C) and maintained for 24 hours.[2][5]

-

Reaction completion is monitored and confirmed by thin-layer chromatography (TLC).[2][5]

4. Work-up and Extraction:

-

The reaction mixture is cooled to 85°C, and 120 mL of water is added.[2][5]

-

The turbid solution is filtered, and the filter cake is washed with a 60 mL solution of tert-butanol/water (1:1).[2][5]

-

The filtrate and washings are combined, and the pH is adjusted to 12.2 using a 50% aqueous sodium hydroxide solution.[2][5]

-

The aqueous solution is extracted with toluene (200 mL), the layers are separated, and the aqueous layer is extracted again with fresh toluene (100 mL).[2][5]

5. Product Isolation and Purification:

-

The combined toluene layers are washed with 75 mL of water and then concentrated under vacuum at 48°C to a volume of 90 mL.[2][5]

-

Isopropanol (210 mL) is added to the concentrated solution.[2][5]

-

The pH is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid (approx. 7.6 mL).[2][5]

-

The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered.[2][5]

-

The filter cake is washed with cold isopropanol (50 mL) and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid (yield ~80%).[2][5]

Analytical Methods

Biological Significance and Role in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, its primary importance lies in its role as a key intermediate in the synthesis of several atypical antipsychotic drugs, most notably Ziprasidone and Lurasidone.[1]

-

Ziprasidone: An antipsychotic medication used to manage schizophrenia and bipolar disorder.[1]

-

Lurasidone: Another antipsychotic agent approved for the treatment of schizophrenia, including in adolescents.[1]

These drugs function as antagonists for both serotonin (5-HT₂) and dopamine (D₂) receptors.[5][10] The benzisothiazole piperazine moiety, derived from this intermediate, is critical for the pharmacological activity of the final drug product. Therefore, the efficient and high-purity synthesis of this compound is a vital upstream step in the manufacturing of these essential medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Piperazin-1-yl-1,2-benzisothiazole Hydrochloride [cymitquimica.com]

- 5. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound CAS#: 144010-02-6 [m.chemicalbook.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]

Elucidation of the Core Structure: A Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-piperazinobenzisothiazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. This document details the synthetic pathways, experimental protocols, and the analytical data essential for the unequivocal confirmation of its chemical structure.

Synthesis and Physicochemical Properties

This compound is synthesized from 3-chloro-1,2-benzisothiazole and an excess of piperazine. The reaction is typically carried out in an organic solvent, and the resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Physicochemical Properties of 3-Piperazinobenzisothiazole and its Hydrochloride Salt

| Property | 3-(1-Piperazinyl)-1,2-benzisothiazole | This compound |

| Molecular Formula | C₁₁H₁₃N₃S | C₁₁H₁₄ClN₃S |

| Molecular Weight | 219.31 g/mol [1][2] | 255.77 g/mol [3][4] |

| Appearance | White to off-white solid[5] | Off-white solid[3][6] |

| CAS Number | 87691-87-0[2] | 87691-88-1[3] |

Experimental Protocols

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

A common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine in ethanol at elevated temperatures.

-

Procedure: 3-chloro-1,2-benzisothiazole (1 mmol) and piperazine (1.2 mmol) are heated in ethanol at 80°C for 36 hours.[5] After the reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate and concentrated to yield 3-(piperazin-1-yl)benzo[d]isothiazole.[5]

Synthesis of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

-

Procedure: Anhydrous piperazine and tert-butanol are heated to 100°C in a round-bottomed flask. A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise, and the mixture is refluxed for 24 hours.[3] After cooling and workup with water and toluene, the organic layer is concentrated. Isopropanol is added, and the pH is adjusted to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is then filtered, washed, and dried.[3][6]

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While specific data for the hydrochloride is limited in publicly available literature, the elucidation can be robustly inferred from the data of the free base and the known effects of protonation on the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-(1-Piperazinyl)-1,2-benzisothiazole (Free Base)

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) [5] | ¹³C NMR (100 MHz, DMSO+CDCl₃) δ (ppm) [5] |

| Aromatic-H | 7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H) | 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8 |

| Piperazine-H (α to N-benzisothiazole) | 4.14 (t, J = 4.8 Hz, 4H) | 53.6, 49.2 |

| Piperazine-H (β to N-benzisothiazole) | 3.15 (t, J = 4.8 Hz, 4H) | 46.6, 45.1 |

| C=N | 166.8 |

Expected Changes for the Hydrochloride Salt: Upon protonation of the distal nitrogen of the piperazine ring, a downfield shift in the signals of the adjacent protons and carbons is expected due to the electron-withdrawing effect of the ammonium group. The proton on the newly formed ammonium group would likely appear as a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 3-(1-Piperazinyl)-1,2-benzisothiazole (Free Base)

| Technique | Result |

| Calculated m/z | 219.31 (for C₁₁H₁₃N₃S)[5] |

| Found (M⁺) | 220.33[5] |

For the hydrochloride salt, under electrospray ionization (ESI), the spectrum would be expected to show the molecular ion of the free base at m/z 219.08, corresponding to the loss of HCl.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of piperazine dihydrochloride shows characteristic peaks that can be used to infer the spectrum of the target compound. The protonation of the amine in the piperazine ring will lead to the appearance of N-H stretching and bending vibrations.

Visualizing the Elucidation and Molecular Structure

Logical Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Key Structural Features

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

The Role of 3-Piperazinobenzisothiazole Hydrochloride in Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride (CAS: 87691-88-1) is a crucial heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of prominent atypical antipsychotic medications.[1][2] Its molecular structure, which incorporates a benzisothiazole nucleus linked to a piperazine moiety, is fundamental to the pharmacological activity of the resulting active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the primary applications, synthesis, and biological context of this compound, with a focus on its role in the development of therapies for neurological disorders.

Core Applications in Drug Synthesis

The predominant application of this compound is as a key building block in the manufacturing of the atypical antipsychotic drug Ziprasidone.[3][4][5] It is also utilized in the synthesis of Lurasidone, another significant antipsychotic agent.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety of the final drug product.[6]

Beyond its established role in the synthesis of antipsychotics, preliminary research suggests that the benzisothiazole-piperazine scaffold may have potential in other therapeutic areas. These include potential analgesic, anti-inflammatory, and antimicrobial applications, although these are not yet well-established fields of use for this specific compound.[1][7][8]

Mechanism of Action of Resulting APIs

While this compound is primarily an intermediate, its structural components are integral to the mechanism of action of the final drug products. For instance, Ziprasidone, synthesized from this intermediate, functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][5] The non-hydrochloride form of the parent compound, 3-(1-Piperazinyl)-1,2-benzisothiazole, has demonstrated affinity for serotonin receptors, as indicated by its IC50 values.

Quantitative Data

The following table summarizes the available in-vitro data for the free base form, 3-(1-Piperazinyl)-1,2-benzisothiazole.

| Receptor | IC50 (nM) |

| 5-HT1A | 190 |

| 5-HT2 | 110 |

| Data sourced from Bioorganic and Medicinal Chemistry, 2014, vol. 22, # 23, p. 6552 - 6563.[9] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-chloro-1,2-benzisothiazole and piperazine. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride

Materials:

-

Anhydrous piperazine

-

3-chloro-1,2-benzisothiazole

-

tert-Butanol

-

Toluene

-

Isopropanol

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Water

Procedure:

-

A solution of 3-chloro-1,2-benzisothiazole (0.11 mol) in tert-butanol (10 mL) is prepared.[3][10]

-

Anhydrous piperazine (0.57 mol) and tert-butanol (10 mL) are charged into a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere.[3][10]

-

The 3-chloro-1,2-benzisothiazole solution is added dropwise to the heated piperazine mixture over 20 minutes, maintaining the reaction temperature between 112-118°C.[3][10]

-

Following the addition, the reaction mixture is heated to reflux (approximately 121°C) and maintained for 24 hours.[3][10]

-

The reaction is monitored for completion by thin-layer chromatography.[3][10]

-

After completion, the mixture is cooled to 85°C, and water (120 mL) is added.[3][10]

-

The resulting solution is filtered, and the filter cake is washed with a 1:1 solution of tert-butanol and water.[3][10]

-

The pH of the combined filtrate and washings is adjusted to 12.2 with 50% aqueous sodium hydroxide.[3][10]

-

The combined toluene layers are washed with water and then concentrated under vacuum.[3][10]

-

Isopropanol is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid, leading to the precipitation of the hydrochloride salt.[3][10]

-

The resulting slurry is cooled to 0°C, stirred, and then filtered.[3][10]

-

The collected solid is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[3][10]

Visualizing the Role in Neurotransmission

To conceptualize the significance of this compound as a precursor, it is useful to visualize the mechanism of action of its primary derivative, Ziprasidone. The following diagram illustrates the antagonistic effect of Ziprasidone on key receptors in a postsynaptic neuron.

Caption: Mechanism of Ziprasidone Action.

The following diagram illustrates a simplified workflow for the synthesis of this compound.

Caption: Synthesis Workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

- 4. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]

- 10. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

The Genesis of an Antipsychotic: A Technical Guide to the Discovery and History of 3-Piperazinobenzisothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride, a heterocyclic organic compound, holds a significant position in the landscape of modern psychopharmacology. While not a therapeutic agent in itself, its discovery was a pivotal moment in the development of atypical antipsychotics. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to this compound, with a focus on its role as a key intermediate in the synthesis of the antipsychotic drug Ziprasidone. This document will detail its synthesis, pharmacological context, and the relevant biological pathways, offering a comprehensive resource for professionals in drug discovery and development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the development of the atypical antipsychotic, Ziprasidone. Research efforts in the late 20th century were focused on discovering novel compounds with efficacy against the positive and negative symptoms of schizophrenia, while minimizing the extrapyramidal side effects associated with first-generation antipsychotics.

Scientists at Pfizer's central research campus in Groton, Connecticut, were at the forefront of this research. In 1987, as part of a program to develop potent and selective antagonists for dopamine D2 and serotonin 5-HT2A receptors, Ziprasidone was first synthesized. The development of a viable synthetic route to Ziprasidone necessitated the creation of key building blocks, one of which was 3-piperazinobenzisothiazole. The hydrochloride salt of this intermediate proved to be a stable and practical precursor for the subsequent coupling reaction in the total synthesis of Ziprasidone.

The initial patent for Ziprasidone, filed by John A. Lowe and Arthur A. Nagel on behalf of Pfizer Inc., implicitly details the creation and utility of its precursors, including 3-piperazinobenzisothiazole. While the "discovery" of this intermediate was not a standalone event, its synthesis was a critical step that enabled the efficient production of a promising new antipsychotic candidate.

Physicochemical Properties and Quantitative Data

This compound is typically produced as a white to off-white or light yellow crystalline powder. Below is a summary of its key physicochemical properties.

| Property | Value |

| Chemical Formula | C₁₁H₁₄ClN₃S |

| Molecular Weight | 255.77 g/mol |

| CAS Number | 87691-88-1 |

| Appearance | White to light yellow crystalline powder |

While primarily valued as a synthetic intermediate, 3-(1-Piperazinyl)-1,2-benzisothiazole, the free base of the hydrochloride salt, has been noted to be a metabolite of Ziprasidone. Although most of Ziprasidone's metabolites are considered to have little to no activity at the D2 and 5-HT2A receptors, the parent piperazinyl benzisothiazole moiety does exhibit some affinity for serotonin receptors.

| Receptor Subtype | IC₅₀ (nM) |

| 5-HT₁ₐ Receptor | 190 |

| 5-HT₂ Receptor | 110 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride

The following is a representative experimental protocol for the synthesis of this compound, compiled from established patent literature.

Materials:

-

Anhydrous piperazine

-

tert-Butanol

-

3-Chloro-1,2-benzisothiazole

-

Toluene

-

Isopropanol

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Water

Procedure:

-

A solution of anhydrous piperazine in tert-butanol is prepared in a round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere.

-

The mixture is heated to approximately 100 °C.

-

A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise to the heated piperazine solution. The temperature is maintained between 112-118 °C during the addition to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 121 °C) and maintained for 24 hours. Reaction completion is monitored by thin-layer chromatography.

-

The mixture is cooled to 85 °C, and water is added. The resulting turbid solution is filtered.

-

The pH of the filtrate is adjusted to approximately 12.2 with 50% aqueous sodium hydroxide.

-

The aqueous solution is extracted with toluene. The combined toluene layers are washed with water.

-

The toluene is concentrated under vacuum.

-

Isopropanol is added to the concentrate, and the pH is slowly adjusted to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

The resulting slurry is cooled to 0 °C, stirred, and then filtered.

-

The filter cake is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

A typical yield for this process is approximately 80%.

Receptor Binding Assay (Representative Protocol)

To determine the binding affinity (IC₅₀) of 3-(1-piperazinyl)-1,2-benzisothiazole for serotonin receptors, a competitive radioligand binding assay would be employed. The following is a generalized protocol.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor.

-

A suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Test compound (3-(1-piperazinyl)-1,2-benzisothiazole) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.

-

Incubate at room temperature for a set period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Role in Drug Development and Signaling Pathways

The primary significance of this compound is its role as a key intermediate in the synthesis of Ziprasidone. The following diagram illustrates this workflow.

Ziprasidone exerts its antipsychotic effects primarily through antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors, with additional agonist activity at the 5-HT₁ₐ receptor. Understanding these signaling pathways is crucial for comprehending the therapeutic rationale behind the development of Ziprasidone and, by extension, the importance of its synthetic intermediates.

Dopamine D₂ Receptor Signaling Pathway (Gᵢ/ₒ-coupled)

D₂ receptors are G-protein coupled receptors (GPCRs) that couple to the Gᵢ/ₒ family of G-proteins. Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.

The Biological Activity of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride, also known as 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride (CAS: 87691-88-1), is a pivotal heterocyclic intermediate in the synthesis of several atypical antipsychotic drugs, including Ziprasidone and Lurasidone.[1][2][3] While extensive biological data on the hydrochloride salt itself is limited in publicly accessible literature, its core structure forms the pharmacophore responsible for the therapeutic action of its derivatives. This guide synthesizes the available biological data for the parent compound and its closely related, well-studied derivatives, providing insights into its mechanism of action, receptor engagement, and functional outcomes. The primary biological activity is characterized by antagonism at serotonergic and dopaminergic receptors, a hallmark of atypical antipsychotics. This document provides quantitative binding data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways to support further research and development.

Introduction

The benzisothiazole piperazine scaffold is of significant interest in medicinal chemistry due to its proven efficacy in modulating central nervous system (CNS) targets. This compound serves as a crucial building block for drugs that treat complex neuropsychiatric disorders like schizophrenia and bipolar disorder.[1][2] The therapeutic effects of these agents are largely attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[4][5] Understanding the biological profile of the core molecule is essential for the rational design of new chemical entities with improved efficacy and safety profiles. This guide will focus on the known biological activities, drawing from data on the free base, 3-(1-Piperazinyl)-1,2-benzisothiazole, and its extensively studied N-substituted derivatives.

Pharmacological Profile

The primary pharmacological targets of compounds derived from the 3-piperazinobenzisothiazole core are G protein-coupled receptors (GPCRs) in the brain, specifically the dopamine and serotonin receptor families.

Receptor Binding Affinity

Direct quantitative data for 3-(1-Piperazinyl)-1,2-benzisothiazole (the free base) indicates moderate affinity for serotonin receptors. A closely related derivative, compound 24 (BMY 13859-1), has been more thoroughly characterized and demonstrates potent, dual antagonism at both serotonin and dopamine receptors, a profile consistent with atypical antipsychotic agents.[5][6]

Table 1: Receptor Binding Affinity Data

| Compound | Receptor | Affinity Metric | Value (nM) | Source |

| 3-(1-Piperazinyl)-1,2-benzisothiazole | 5-HT₁ₐ | IC₅₀ | 190 | [7] |

| 3-(1-Piperazinyl)-1,2-benzisothiazole | 5-HT₂ | IC₅₀ | 110 | [7] |

| Derivative: BMY 13859-1 (Tiospirone) | 5-HT₂ | - | High Affinity | [8] |

| Derivative: BMY 13859-1 (Tiospirone) | D₂ | - | High Affinity | [8] |

| Derivative: BMY 13859-1 (Tiospirone) | 5-HT₁ₐ | - | Affinity | [8] |

| Derivative: BMY 13859-1 (Tiospirone) | 5-HT₇ | - | Affinity | [8] |

Note: BMY 13859-1 is a derivative of 3-(1,2-benzisothiazol-3-yl)piperazine and is presented here to illustrate the therapeutic potential of the core scaffold.

Mechanism of Action & Signaling Pathways

The antipsychotic effect of 3-piperazinobenzisothiazole derivatives is primarily achieved through the modulation of dopaminergic and serotonergic pathways.

-

Dopamine D₂ Receptor Antagonism: In the mesolimbic pathway, an excess of dopamine is associated with the "positive" symptoms of schizophrenia. Antagonism of D₂ receptors in this region is a key mechanism for antipsychotic efficacy. D₂ receptors are Gαi/o-coupled, and their blockade prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.[9]

-

Serotonin 5-HT₂ₐ Receptor Antagonism: 5-HT₂ₐ receptor antagonism is a defining feature of "atypical" antipsychotics. This action is thought to mitigate the extrapyramidal side effects (EPS) associated with D₂ blockade and may contribute to efficacy against "negative" symptoms. 5-HT₂ₐ receptors are coupled to the Gαq/11 signaling pathway, which activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of intracellular calcium.[4]

Below are diagrams illustrating these key signaling pathways.

Caption: Dopamine D₂ Receptor Signaling Pathway Blockade.

Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway Blockade.

In Vivo Activity

The antipsychotic potential of this chemical class is substantiated by in vivo behavioral models in animals. Derivatives like BMY 13859-1 have shown efficacy in tests predictive of antipsychotic activity, such as the Sidman avoidance paradigm and the attenuation of amphetamine-induced stereotyped behavior.[5][10] These tests indicate that the compound can reduce conditioned responses and behaviors mediated by excessive dopamine stimulation, respectively.[5][11]

Table 2: Summary of In Vivo Behavioral Effects for BMY 13859-1

| Experimental Model | Species | Effect | Significance | Source |

| Amphetamine-Induced Stereotypy | Dogs | Blocked stereotyped behavior for up to 7 hours | Predictive of antipsychotic efficacy (D₂ antagonism) | [5] |

| Sidman Avoidance Paradigm | Rat | Active in attenuating avoidance response | Predictive of antipsychotic efficacy | [5] |

| Catalepsy Test | Rat | Lack of typical neuroleptic-like effects | Suggests lower risk of extrapyramidal side effects | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline standard protocols for the key assays mentioned.

Radioligand Receptor Binding Assay (Dopamine D₂)

This protocol is a generalized method for determining the binding affinity of a test compound to the D₂ receptor.[9][12][13]

-

Membrane Preparation: Crude membrane fractions are prepared from tissues or cell lines expressing the dopamine D₂ receptor (e.g., porcine striatum, HEK293-rD₂ cells).[12][13] Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet is washed and resuspended in the assay buffer.[9]

-

Assay Components:

-

Radioligand: A high-affinity D₂ receptor ligand, such as [³H]Spiperone, is used.[12][13]

-

Test Compound: The compound of interest (e.g., 3-Piperazinobenzisothiazole derivative) is prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol or sulpiride) is used to determine non-specific binding.[13]

-

-

Incubation: The membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific control are incubated in a 96-well plate. Incubation is typically carried out at 30°C for 60 minutes to reach equilibrium.[12]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

-

Quantification: The filters are dried, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Caption: General Workflow for a Radioligand Receptor Binding Assay.

Amphetamine-Induced Stereotypy Assay

This behavioral model assesses the ability of a compound to block dopamine-mediated stereotyped behaviors.[14]

-

Animals: Male CF-1 mice or other appropriate rodent strains are used. Animals are acclimated to the testing environment.

-

Pre-treatment: Animals are administered the test compound (e.g., BMY 13859-1) or vehicle control via an appropriate route (e.g., oral, intraperitoneal) at various doses.

-

Amphetamine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a high dose of d-amphetamine (e.g., 7-14 mg/kg, IP) known to induce stereotypy.

-

Behavioral Observation: Immediately following the amphetamine injection, animals are placed in observation cages. An observer, blinded to the treatment groups, scores the presence and intensity of stereotyped behaviors (e.g., repetitive, focused sniffing, licking, gnawing, head weaving) at regular intervals for a period of 60-120 minutes.[11]

-

Data Analysis: The data are often analyzed as the percentage of animals in each group exhibiting stereotypy or by using a rating scale. The ED₅₀ (the dose of the test compound that prevents stereotypy in 50% of the animals) can then be calculated.

Sidman Avoidance Paradigm

Also known as free-operant avoidance, this task assesses a compound's effect on conditioned avoidance behavior, which is predictive of antipsychotic activity.[15][16]

-

Apparatus: A shuttle box with two compartments is typically used. The floor is capable of delivering a mild electric foot shock.

-

Training: An animal (e.g., a rat) is placed in the shuttle box. In the absence of a response, a brief, unavoidable foot shock is delivered at regular intervals (the shock-shock or S-S interval, e.g., every 15 seconds).[17]

-

Avoidance Learning: If the animal performs a specific response (e.g., crossing to the other compartment), the shock is delayed for a longer period (the response-shock or R-S interval).[17][18] The animal learns to perform the response to avoid the shock.

-

Drug Testing: Once the animals have acquired a stable baseline of avoidance responding, they are administered the test compound or vehicle. They are then placed back in the shuttle box, and the number of shocks received and the response rate are recorded.

-

Data Analysis: An effective antipsychotic agent will typically decrease the number of avoidance responses without a corresponding increase in the number of shocks received, indicating a specific effect on the conditioned behavior rather than simple sedation.

Conclusion

This compound is a foundational structure for a class of potent CNS-active agents. While direct biological data on the parent hydrochloride salt is sparse, the available information on its free base and N-substituted derivatives strongly indicates a pharmacological profile centered on dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. The derivatives exhibit in vitro binding affinities and in vivo behavioral effects consistent with atypical antipsychotic drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this important chemical scaffold and its potential for developing novel therapeutics for neuropsychiatric disorders.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. Murray Sidman - Wikipedia [en.wikipedia.org]

- 16. oxfordreference.com [oxfordreference.com]

- 17. youtube.com [youtube.com]

- 18. Avoidance behavior: Why don’t we know more than we do and why aren’t we working on it? – BEHAVIOR ANALYSIS BLOGS [behavioranalysisblogs.abainternational.org]

An In-depth Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-piperazinobenzisothiazole scaffold is a cornerstone in the development of atypical antipsychotic drugs. This technical guide provides a comprehensive overview of 3-Piperazinobenzisothiazole hydrochloride, its synthesis, and the pharmacological properties of its derivatives. It details their mechanism of action, focusing on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This document includes detailed experimental protocols for the synthesis of the core molecule and for key pharmacological assays. Quantitative binding data for representative derivatives are presented for comparative analysis. Furthermore, key signaling pathways are visualized to provide a clear understanding of the molecular mechanisms underlying the therapeutic effects of these compounds.

Introduction

The treatment of schizophrenia and other psychotic disorders has been revolutionized by the development of atypical antipsychotics. Unlike typical antipsychotics which primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects, atypical agents possess a broader receptor binding profile. A key feature of this class of drugs is the potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The 3-piperazinobenzisothiazole core structure has proven to be a highly successful pharmacophore in the design of such agents.

This guide focuses on this compound as a key intermediate and explores the structure-activity relationships (SAR) and pharmacological profiles of its derivatives, including the clinically successful drug Ziprasidone.[1][2][3]

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

The synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride is a well-established process, typically achieved through the nucleophilic substitution of a leaving group at the 3-position of the benzisothiazole ring with piperazine.

General Synthesis Scheme

The most common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine. The resulting 3-(1-piperazinyl)-1,2-benzisothiazole is then treated with hydrochloric acid to yield the hydrochloride salt.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride:

Materials:

-

Anhydrous piperazine

-

tert-Butanol

-

3-Chloro-1,2-benzisothiazole

-

Toluene

-

Isopropanol

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Water

Procedure:

-

A mixture of anhydrous piperazine (0.57 mol) and tert-butanol (10 ml) is heated to 100°C in a round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, under a nitrogen atmosphere.

-

A solution of 3-chloro-1,2-benzisothiazole (0.11 mol) in tert-butanol (10 ml) is added dropwise to the heated piperazine mixture over 20 minutes, maintaining the reaction temperature between 112-118°C.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 121°C) and maintained for 24 hours. The completion of the reaction can be monitored by thin-layer chromatography.

-

The mixture is cooled to 85°C, and water (120 ml) is added. The resulting solution is filtered, and the filter cake is washed with a 1:1 solution of tert-butanol/water (60 ml).

-

The filtrate and washings are combined, and the pH is adjusted to 12.2 with 50% aqueous sodium hydroxide.

-

The aqueous solution is extracted with toluene (200 ml, followed by a second extraction with 100 ml).

-

The combined toluene layers are washed with water (75 ml) and then concentrated under vacuum at 48°C to a volume of 90 ml.

-

Isopropanol (210 ml) is added to the concentrated toluene solution.

-

The pH of the solution is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid.

-

The resulting slurry is cooled to 0°C and stirred for 45 minutes.

-

The precipitate is collected by filtration, washed with cold isopropanol (50 ml), and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of 3-piperazinobenzisothiazole derivatives in psychosis is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This dual action is believed to be responsible for the improvement in both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[4][5] Antagonism of D2 receptors in the mesolimbic pathway is associated with the reduction of positive psychotic symptoms. The signaling cascade initiated by D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs coupled to the Gq family of G proteins.[6][7] Antagonism of these receptors, particularly in the mesocortical pathway, is thought to contribute to the alleviation of negative symptoms and cognitive deficits in schizophrenia, and may also mitigate the extrapyramidal side effects caused by D2 receptor blockade.[2] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Structure-Activity Relationships and Pharmacological Data

The pharmacological profile of 3-piperazinobenzisothiazole derivatives can be fine-tuned by modifications to the piperazine nitrogen. A key determinant of atypical antipsychotic activity is the ratio of 5-HT2A to D2 receptor affinity. A higher ratio is generally predictive of an atypical profile with a lower incidence of extrapyramidal symptoms.[8]

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Ziprasidone, a prominent derivative of 3-piperazinobenzisothiazole, and other atypical antipsychotics for key neurotransmitter receptors.

| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1D (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) |

| Ziprasidone | 4.8 | 0.4 | 1.3 | 3.4 | 2 | 10 | 47 |

| Olanzapine | 11 | 4 | 11 | - | - | 19 | 7 |

| Risperidone | 3 | 0.12 | - | - | - | 0.8 | 20 |

| Quetiapine | 556 | 148 | - | - | - | 27 | 20 |

| Clozapine | 125 | 13 | 13 | 150 | - | 7 | 6 |

Data compiled from various sources.[8][9] Note: Lower Ki values indicate higher binding affinity.

Key Experimental Protocols

The evaluation of novel 3-piperazinobenzisothiazole derivatives involves a battery of in vitro and in vivo assays to characterize their pharmacological profile.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 and 5-HT2A receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum for D2, cortex for 5-HT2A) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are added:

-

Receptor membrane preparation.

-

A specific radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) at a concentration close to its Kd.

-

Varying concentrations of the unlabeled test compound.

-

For determination of non-specific binding, a high concentration of a known antagonist (e.g., haloperidol for D2, mianserin for 5-HT2A) is used.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Haloperidol-Induced Catalepsy in Rats (In Vivo)

This model is used to assess the propensity of a compound to induce extrapyramidal side effects.

Objective: To evaluate the cataleptic effects of a test compound.

Procedure:

-

Male Wistar or Sprague-Dawley rats are used.

-

Animals are administered the test compound or a vehicle control intraperitoneally (i.p.). A positive control group receives haloperidol (e.g., 1-2 mg/kg, i.p.).[10][11]

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.

-

Bar Test: The rat's forepaws are placed on a horizontal bar raised above the surface. The latency to remove both paws from the bar is recorded. A cut-off time is pre-determined (e.g., 180 seconds).[12][13]

-

Data are analyzed by comparing the catalepsy scores or latencies between the different treatment groups. A significant increase in catalepsy suggests a higher risk of extrapyramidal side effects.

Apomorphine-Induced Stereotypy in Rats (In Vivo)

This model is used to assess the central dopamine receptor blocking activity, which is predictive of antipsychotic efficacy.

Objective: To determine if a test compound can antagonize the stereotyped behavior induced by a dopamine agonist.

Procedure:

-

Rats are pre-treated with the test compound or vehicle.

-

After a set period (e.g., 30-60 minutes), animals are challenged with the dopamine agonist apomorphine (e.g., 1-5 mg/kg, subcutaneously).[14][15]

-

Immediately after apomorphine injection, the animals are placed in individual observation cages.

-

Stereotyped behaviors (e.g., sniffing, licking, gnawing, rearing) are observed and scored at regular intervals over a specific duration (e.g., 60 minutes).[16]

-

A scoring system is used to quantify the intensity of the stereotypy.

-

Data are analyzed by comparing the stereotypy scores of the test compound-treated group with the vehicle-treated group. A significant reduction in stereotypy score indicates dopamine receptor antagonism and potential antipsychotic activity.

Experimental Workflow Diagram

Caption: Drug discovery workflow for novel antipsychotics.

Conclusion

This compound and its derivatives represent a critically important class of compounds in the field of neuropsychopharmacology. Their unique pharmacological profile, characterized by potent dual antagonism of D2 and 5-HT2A receptors, has led to the development of effective atypical antipsychotics with improved side-effect profiles. This technical guide has provided an in-depth overview of the synthesis, mechanism of action, and pharmacological evaluation of these compounds. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers and scientists in the ongoing quest to develop novel and improved treatments for psychotic disorders. The structure-activity relationships highlighted herein offer a foundation for the rational design of future generations of antipsychotic agents based on the versatile 3-piperazinobenzisothiazole scaffold.

References

- 1. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. msudenver.edu [msudenver.edu]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. benchchem.com [benchchem.com]

- 15. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Unraveling the Pharmacological Profile of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride is a heterocyclic compound that has garnered significant attention primarily as a key intermediate in the synthesis of various atypical antipsychotic medications, most notably Ziprasidone and Lurasidone. It is also recognized as a human metabolite of Ziprasidone and Perospirone. While its role as a synthetic precursor is well-documented, its intrinsic pharmacological activities are less extensively characterized. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, consolidating available data on its receptor binding affinity, mechanism of action, and potential therapeutic implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a derivative of benzisothiazole, possesses a chemical scaffold that is a recurring motif in a variety of centrally active pharmacological agents. Its structural similarity to known antipsychotic and serotonergic agents has prompted investigations into its own biological activity. This document aims to synthesize the available scientific literature to present a detailed pharmacological profile of this compound, focusing on its interactions with key neurotransmitter receptors.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action of this compound appears to be mediated through its interaction with serotonin and dopamine receptors. The available data on its receptor binding affinities are summarized in the table below.

| Receptor Subtype | Ligand | Tissue Source | IC50 (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Cortex | 190 | [1] |

| 5-HT2 | [3H]Spiperone | Rat Cortex | 110 | [1] |

| Dopamine D2 | [3H]Spiperone | Bovine Striatum | - | [2] |

Note: Specific quantitative data for Dopamine D2 receptor binding was not available in the reviewed literature, although its affinity has been noted.

The data indicates that this compound possesses a moderate affinity for both 5-HT1A and 5-HT2 receptors, with a slightly higher affinity for the 5-HT2 subtype.

Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2 receptors suggests its potential to modulate downstream signaling cascades. The following diagram illustrates the general signaling pathways associated with these receptors. The precise nature of the compound's influence (agonist vs. antagonist activity) on these pathways requires further investigation through functional assays.

References

The Pivotal Role of 3-Piperazinobenzisothiazole Hydrochloride and Its Derivatives in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride serves as a crucial cornerstone in the synthesis of a class of atypical antipsychotic drugs. While not pharmacologically active in its own right, its benzisothiazole and piperazine moieties form the essential scaffold for potent ligands of key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide delves into the neuropharmacological significance of 3-piperazinobenzisothiazole derivatives, providing a comprehensive overview of their receptor interaction profiles, detailed experimental protocols for their evaluation, and a look into the structure-activity relationships that govern their therapeutic potential.

Core Structure and Derivatives

This compound is a key intermediate in the synthesis of several atypical antipsychotics, most notably Ziprasidone.[1] Its rigid benzisothiazole ring system and the versatile piperazine ring allow for a wide range of chemical modifications, leading to the development of derivatives with tailored affinities for various central nervous system (CNS) receptors. Research has primarily focused on the synthesis of N-substituted derivatives of the piperazine ring, leading to compounds with potent antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic action.[2]

Neuropharmacological Profile of Key Derivatives

The therapeutic efficacy of atypical antipsychotics derived from 3-piperazinobenzisothiazole is largely attributed to their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be responsible for their efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) while minimizing the extrapyramidal side effects (EPS) associated with older, typical antipsychotics that primarily block D2 receptors.

Table 1: In Vitro Receptor Binding Affinities of 3-Benzisothiazolylpiperazine Derivatives (Paper A)

| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) |

| 8e | 2.3 | 0.4 |

| Haloperidol (Reference) | 1.2 | 50 |

| Clozapine (Reference) | 120 | 12 |

Data extracted from "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents" J Med Chem 1996, 39 (1), 143-148.

Table 2: In Vitro Receptor Binding Affinities of 3-Benzisothiazolyl and 3-Benzisoxazolylpiperazine Derivatives (Paper B)

| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) |

| 18 | 85 | 1.2 | 250 |

| 25 | 120 | 0.9 | 180 |

Data extracted from "New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile" Eur J Med Chem 2002, 37 (9), 721-730.

Experimental Protocols

The following are detailed methodologies for the key in vitro and in vivo experiments used to characterize the neuropharmacological profile of 3-piperazinobenzisothiazole derivatives.

In Vitro Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor.

-

Radioligand: [3H]Spiperone (a potent D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

[3H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM)

-

Test compound or vehicle

-

Cell membrane preparation (typically 10-20 µg of protein per well)

-

-

For determination of non-specific binding, a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin 5-HT2A receptor.

-

Receptor Source: Membranes from CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Follow the same general procedure as the D2 receptor binding assay, substituting [3H]Ketanserin as the radioligand.

-

For non-specific binding, use a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM mianserin).

-

-

Data Analysis: The data analysis is the same as for the D2 receptor binding assay.

In Vivo Behavioral Assays

This assay is a classic preclinical model for screening potential antipsychotic drugs by assessing their ability to block the stereotypic behaviors induced by dopamine agonists like amphetamine.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).

-

After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, subcutaneously).

-

Immediately place the rats in individual observation cages.

-

Observe and score the intensity of stereotypic behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.

-

-

Data Analysis: Compare the stereotypy scores of the test compound-treated groups to the vehicle-treated control group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.

The CAR test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a profile characteristic of antipsychotic drugs.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.

-

Procedure:

-

Training: Place a rat in one compartment of the shuttle box. Present the CS for a short duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response) or escape the shock by moving to the other compartment after the US has started (an escape response). Repeat for a set number of trials.

-

Testing: Administer the test compound or vehicle. After a pretreatment period, subject the rats to a series of test trials.

-

-

Data Analysis: Record the number of avoidance and escape responses for each animal. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly affecting the number of escape responses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 3-piperazinobenzisothiazole derivatives.

Conclusion

This compound, through its chemical versatility, has enabled the development of a clinically significant class of atypical antipsychotic agents. The derivatives synthesized from this core structure exhibit a desirable neuropharmacological profile, characterized by potent and balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of novel derivatives in the quest for safer and more effective treatments for schizophrenia and other debilitating neuropsychiatric disorders. The ongoing exploration of structure-activity relationships within this chemical series holds significant promise for the future of CNS drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 3-piperazinobenzisothiazole hydrochloride, a key intermediate in the production of various active pharmaceutical ingredients (APIs). The document details a robust synthetic protocol starting from piperazine, including reaction conditions, purification methods, and analytical characterization. Furthermore, it summarizes the quantitative data from the synthesis and briefly discusses the pharmacological relevance of the target compound as a precursor to atypical antipsychotic agents.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a precursor for the synthesis of atypical antipsychotic drugs such as ziprasidone and lurasidone.[1][2][3] These drugs are known to exhibit antagonist activity at dopamine (D2) and serotonin (5-HT2A) receptors, a mechanism central to their therapeutic effects in treating schizophrenia and bipolar disorder.[4][5][6] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a detailed, step-by-step protocol for the synthesis of this compound from readily available starting materials.

Synthesis of this compound

The synthesis involves a nucleophilic aromatic substitution reaction between piperazine and 3-chloro-1,2-benzisothiazole, followed by salt formation with hydrochloric acid.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Piperazine (anhydrous)

-

3-Chloro-1,2-benzisothiazole

-

tert-Butanol

-

Toluene

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (50% aqueous solution)

-

Water (deionized)

-

Nitrogen gas

Equipment:

-

Round-bottom flask with a mechanical stirrer, thermometer, condenser, and dropping funnel

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask purged with nitrogen, combine anhydrous piperazine and tert-butanol.

-

Heating: Heat the mixture to 100°C with stirring.

-

Addition of 3-Chloro-1,2-benzisothiazole: Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine solution over approximately 20 minutes. An exothermic reaction will occur, and the temperature should be maintained between 112-118°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Filtration: Cool the reaction mixture to 85°C and add water. Filter the resulting solution to remove any solids.

-

Work-up:

-

Adjust the pH of the filtrate to approximately 12.2 with a 50% aqueous sodium hydroxide solution.

-

Extract the aqueous layer with toluene.

-

Separate the organic layer and wash it with water.

-

-

Solvent Removal: Concentrate the toluene extract under reduced pressure.

-

Salt Formation and Crystallization:

-

Add isopropanol to the concentrated toluene solution.

-

Slowly add concentrated hydrochloric acid to adjust the pH to 3.8, inducing precipitation of the hydrochloride salt.

-

Cool the slurry to 0°C and stir for 45 minutes.

-

-

Isolation and Drying:

-

Filter the precipitate and wash the filter cake with cold isopropanol.

-

Dry the product under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Piperazine | 0.57 mol | [1] |

| 3-Chloro-1,2-benzisothiazole | 0.11 mol | [1] |

| Reaction Conditions | ||

| Solvent | tert-Butanol | [1] |

| Reaction Temperature | 112-121°C | [1] |

| Reaction Time | 24 hours | [1] |

| Product | ||

| Product Name | 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride | [1] |

| Appearance | Off-white solid | [1] |

| Yield | 80% | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃S | [1] |

| Molecular Weight | 255.77 g/mol | [2] |

| CAS Number | 87691-88-1 | [1] |

Application in Drug Development